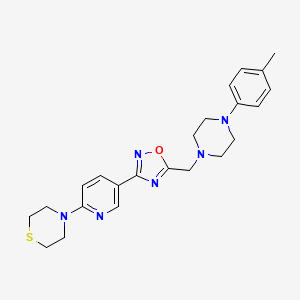
3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(p-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(p-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H28N6OS and its molecular weight is 436.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds incorporating elements like 1,3,4-oxadiazole, piperazine, and thiomorpholine have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit a range of activities against various microorganisms. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and found to possess significant antimicrobial and antifungal properties. The structural modification of these molecules, such as the inclusion of piperazine or thiomorpholine rings, often enhances their biological activity, making them potent candidates for antimicrobial agents (Başoğlu et al., 2013); (Demirci et al., 2017).
Anticancer Research
The exploration of 1,3,4-oxadiazole derivatives extends into anticancer research, where these compounds are investigated for their potential to inhibit cancer cell growth. The modification of these molecules to include piperazine and thiomorpholine has been studied for enhancing their anticancer properties. This includes investigating their mechanism of action, such as targeting specific pathways involved in cancer cell proliferation and survival. Some derivatives have shown promising results in preclinical models, indicating their potential as lead compounds for the development of new anticancer therapies (Sica et al., 2019).
Synthesis of Complex Heterocyclic Compounds
The synthetic versatility of 1,3,4-oxadiazole and its derivatives, combined with piperazine and thiomorpholine moieties, allows for the creation of a wide array of complex heterocyclic compounds. These compounds are valuable for further scientific research, serving as key intermediates in the synthesis of more complex molecules with potential pharmacological activities. The methodologies developed for synthesizing these derivatives, including conventional and microwave-assisted synthesis, contribute significantly to heterocyclic chemistry, enabling the exploration of new compounds with varied biological activities (Martins et al., 2009).
properties
IUPAC Name |
5-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6OS/c1-18-2-5-20(6-3-18)28-10-8-27(9-11-28)17-22-25-23(26-30-22)19-4-7-21(24-16-19)29-12-14-31-15-13-29/h2-7,16H,8-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTLIFOMGWMAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CN=C(C=C4)N5CCSCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2744301.png)
![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)

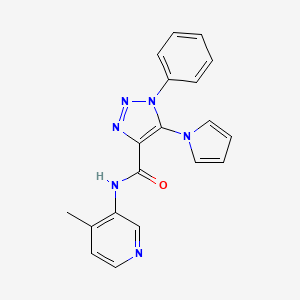
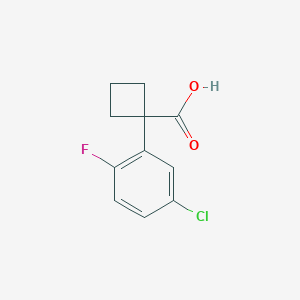
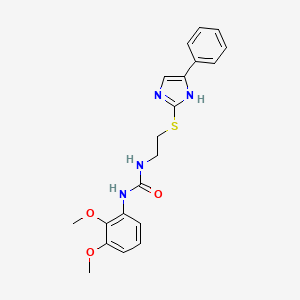

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid](/img/structure/B2744312.png)
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2744315.png)

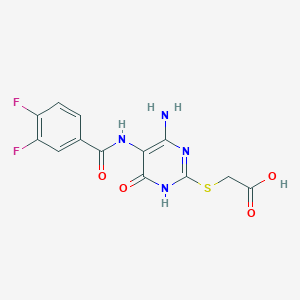
![N-((1-(hydroxymethyl)cyclopropyl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744319.png)
